An In-depth Technical Guide to (Furan-2-ylmethanesulfinyl)-acetic acid methyl ester
An In-depth Technical Guide to (Furan-2-ylmethanesulfinyl)-acetic acid methyl ester
CAS Number: 864759-49-9
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of methyl 2-((furan-2-ylmethyl)sulfinyl)acetate, a furan-containing sulfoxide of significant interest in medicinal chemistry and organic synthesis. While specific literature on this exact molecule is limited, this document consolidates information on its synthesis via the oxidation of its thioether precursor, predicted physicochemical and spectroscopic properties, and potential applications derived from the well-established bioactivity of the furan scaffold. Detailed, field-proven experimental protocols for its synthesis and characterization are presented, aiming to empower researchers in their drug discovery and development endeavors. The furan moiety is a versatile heterocyclic scaffold found in numerous biologically active compounds, and its derivatives have shown a wide spectrum of therapeutic potential, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] The introduction of a sulfoxide group can further enhance the pharmacological profile of a molecule by modulating its polarity, solubility, and interaction with biological targets.
Introduction: The Furan Sulfoxide Scaffold
The furan nucleus is a cornerstone in the design of pharmacologically active agents.[3][4] Its ability to act as a bioisostere for other aromatic systems, coupled with its unique electronic properties, makes it a privileged scaffold in drug discovery.[1] Furan derivatives exhibit a broad range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[2]
The incorporation of a sulfoxide moiety introduces a chiral center and a polar functional group, which can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. The sulfoxide group can act as a hydrogen bond acceptor and can modulate the lipophilicity of a compound, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile.
(Furan-2-ylmethanesulfinyl)-acetic acid methyl ester, with its combination of a furan ring, a chiral sulfoxide, and an ester functional group, represents a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. Its structural features suggest potential for development as an intermediate in the synthesis of novel anti-infective or anti-inflammatory agents.
Synthesis of (Furan-2-ylmethanesulfinyl)-acetic acid methyl ester
The most logical and established synthetic route to (Furan-2-ylmethanesulfinyl)-acetic acid methyl ester involves the oxidation of its corresponding thioether precursor, methyl 2-((furan-2-ylmethyl)thio)acetate. This thioether is commercially available from suppliers such as ChemScene, providing a reliable starting point for the synthesis.[5]
Synthesis of the Thioether Precursor (Not required if purchased)
Should a custom synthesis of the thioether precursor be necessary, a standard approach involves the nucleophilic substitution of a furfuryl halide with methyl thioglycolate.
Oxidation of the Thioether to the Sulfoxide
The oxidation of a thioether to a sulfoxide is a common transformation in organic synthesis. A variety of oxidizing agents can be employed, with careful control of reaction conditions to prevent over-oxidation to the sulfone. For the synthesis of the title compound, a mild and selective oxidizing agent such as 3-chloroperoxybenzoic acid (m-CPBA) is recommended.
Experimental Protocol: Synthesis of (Furan-2-ylmethanesulfinyl)-acetic acid methyl ester
Materials:
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Methyl 2-((furan-2-ylmethyl)thio)acetate (CAS 108499-33-8)[5]
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3-Chloroperoxybenzoic acid (m-CPBA, ~77%)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate solution
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Saturated aqueous sodium chloride solution (brine)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Ethyl acetate (EtOAc)
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Hexanes
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 2-((furan-2-ylmethyl)thio)acetate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M. Cool the solution to 0 °C in an ice bath.
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Addition of Oxidant: To the cooled solution, add a solution of 3-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) in DCM dropwise over 30 minutes. The use of a slight excess of the oxidant ensures complete conversion of the starting material.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The product, being more polar than the starting thioether, will have a lower Rf value.
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Workup: Once the reaction is complete (typically within 1-2 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate (2x) and brine (1x).
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. Combine the fractions containing the pure product and concentrate under reduced pressure to yield (Furan-2-ylmethanesulfinyl)-acetic acid methyl ester as a colorless to pale yellow oil.
Causality Behind Experimental Choices:
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Choice of Solvent: Dichloromethane is an excellent solvent for this reaction as it is relatively inert to the oxidizing agent and dissolves both the starting material and the reagent.
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Temperature Control: Performing the reaction at 0 °C helps to control the exothermicity of the oxidation and minimizes the formation of the over-oxidized sulfone byproduct.
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Stoichiometry of Oxidant: Using a slight excess of m-CPBA ensures that the starting thioether is fully consumed. A large excess should be avoided to prevent sulfone formation.
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Aqueous Workup: The sodium bicarbonate wash is crucial to neutralize the 3-chlorobenzoic acid byproduct and any remaining m-CPBA.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for (Furan-2-ylmethanesulfinyl)-acetic acid methyl ester.
Physicochemical and Spectroscopic Characterization
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₈H₁₀O₄S |
| Molecular Weight | 202.23 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | Not available |
| Solubility | Soluble in most organic solvents (DCM, EtOAc, MeOH, etc.) |
| Chirality | Chiral at the sulfur atom |
Spectroscopic Analysis:
The following spectroscopic data are predicted based on the structure of the molecule and known chemical shifts for similar functional groups.
Experimental Protocol: Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Sample Preparation: Dissolve ~10-20 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
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Instrumentation: A 400 MHz or higher field NMR spectrometer.
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Data Acquisition: Obtain ¹H NMR and ¹³C NMR spectra.
Infrared (IR) Spectroscopy:
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Sample Preparation: Apply a thin film of the neat oil onto a salt plate (NaCl or KBr).
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Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
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Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source.
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Data Acquisition: Obtain a full scan mass spectrum to determine the molecular weight and fragmentation pattern.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Chemical Shifts / Peaks |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.40 (m, 1H, furan H5), 6.35 (m, 2H, furan H3, H4), 4.20 (d, 1H, J ≈ 13 Hz, SCH₂), 4.05 (d, 1H, J ≈ 13 Hz, SCH₂), 3.75 (s, 3H, OCH₃), 3.60 (d, 1H, J ≈ 15 Hz, SOCH₂), 3.45 (d, 1H, J ≈ 15 Hz, SOCH₂) ppm. |
| ¹³C NMR (100 MHz, CDCl₃) | δ 168.0 (C=O), 148.0 (furan C2), 143.0 (furan C5), 111.0 (furan C4), 110.0 (furan C3), 58.0 (SOCH₂), 53.0 (OCH₃), 50.0 (SCH₂) ppm. |
| IR (neat) | ~3100 cm⁻¹ (C-H, furan), ~2950 cm⁻¹ (C-H, alkyl), ~1735 cm⁻¹ (C=O, ester), ~1050 cm⁻¹ (S=O, sulfoxide) |
| MS (ESI+) | m/z 203 [M+H]⁺, 225 [M+Na]⁺ |
Diagram of Key Spectroscopic Correlations:
Caption: Key structural features and their predicted spectroscopic signatures.
Potential Applications in Drug Discovery
While the specific biological activity of (Furan-2-ylmethanesulfinyl)-acetic acid methyl ester has not been reported, its structural components suggest several potential applications in drug discovery and development.
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Antimicrobial Agents: The furan scaffold is present in many compounds with antibacterial and antifungal properties.[3] The introduction of the sulfoxide moiety could lead to novel antimicrobial agents with improved efficacy or a different spectrum of activity.
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Anti-inflammatory Agents: Furan derivatives have been investigated for their anti-inflammatory effects.[1] The sulfoxide group might enhance these properties by interacting with key enzymes or receptors involved in the inflammatory cascade.
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Enzyme Inhibitors: The combination of a furan ring and a chiral sulfoxide could be a valuable pharmacophore for the design of specific enzyme inhibitors. The ester group also provides a handle for further chemical modification to create a library of related compounds for screening.
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Building Block for Complex Molecules: This compound can serve as a versatile intermediate for the synthesis of more elaborate molecules with potential therapeutic value. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or further modified.
Conclusion
(Furan-2-ylmethanesulfinyl)-acetic acid methyl ester (CAS 864759-49-9) is a promising, yet underexplored, molecule with significant potential in medicinal chemistry. This technical guide provides a roadmap for its synthesis, characterization, and potential applications. By leveraging established synthetic methodologies and predictive spectroscopic analysis, researchers can confidently prepare and utilize this compound in their efforts to discover and develop novel therapeutic agents. The combination of the biologically active furan scaffold with the modulatory sulfoxide group makes this a compelling target for further investigation.
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